molecular formula C11H13N5 B13288424 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine

Cat. No.: B13288424
M. Wt: 215.25 g/mol
InChI Key: WOXGVGMCDIGYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core fused with a piperazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and biological research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine N-oxides, while reduction can produce various reduced derivatives of the parent compound .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine is unique due to its combined pyrido[2,3-b]pyrazine and piperazine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and materials science .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

3-piperazin-1-ylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C11H13N5/c1-2-9-11(13-3-1)15-10(8-14-9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2

InChI Key

WOXGVGMCDIGYSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C3C=CC=NC3=N2

Origin of Product

United States

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